molecular formula C17H24N6O3 B6952949 N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B6952949
M. Wt: 360.4 g/mol
InChI Key: GSHLIAGPBWZJFI-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a combination of triazole, furan, and piperazine moieties

Properties

IUPAC Name

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-17(2,3)23-14(19-12-20-23)11-18-16(25)22-8-6-21(7-9-22)15(24)13-5-4-10-26-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHLIAGPBWZJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CNC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions on the piperazine ring can introduce various alkyl or aryl groups .

Scientific Research Applications

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, facilitating catalytic reactions, while the piperazine ring can interact with biological receptors, modulating their activity. The furan ring can participate in electron transfer processes, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(benzoyl)piperazine-1-carboxamide
  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(thiophen-2-carbonyl)piperazine-1-carboxamide
  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(pyridin-2-carbonyl)piperazine-1-carboxamide

Uniqueness

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .

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